Cas no 88-10-8 (Diethylcarbamyl chloride)
Diethylcarbamyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Diethylcarbamyl chloride
- N,N-Diethylcarbamoyl chloride
- N,N-Diethylchloroformamide
- N,N-Diethylcarbamyl chloride
- Diethylcarbamoyl Chloride
- Carbamicchloride,diethyl
- DECC
- diethylaminocarbonyl chloride
- diethylcarbamic acid chloride
- Diethylcarbamic chloride
- diethyl-carbamicchlorid
- diethyl-carbamoylchlorid
- Diethylcarbamyl chlo
- diethylchloroformamide
- N,N-diethylaminocarbonyl chloride
- N,N-Diethylaminoformyl chloride
- N,N-diethylcarbamic acid chloride
- Carbamic chloride, diethyl-
- Carbamoyl chloride, diethyl-
- Carbamidoyl chloride, diethyl-
- Diethylcarbamoylchloride
- Diethylamid kyseliny chlormravenci
- N,N-diethylcarbamoylchloride
- 5RIV1U6H5W
- Diethylamid kyseliny chlormravenci [Czec
- CAS-88-10-8
- Diethylamid kyseliny chlormravenci [Czech]
- EINECS 201-798-5
- NSC-512306
- Carbamic chloride, N,N-diethyl-
- FT-0629469
- (DIETHYLAMINO)CARBONYL CHLORIDE
- F20301
- N-(CHLOROCARBONYL)DIETHYLAMINE
- BRN 0506687
- N,N-diethylcarbamic chloride
- DIethyl-carbamoyl chloride
- Tox21_303825
- InChI=1/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
- DTXSID0052598
- UNII-5RIV1U6H5W
- Et2NCOCl
- CHEMBL3559788
- F0001-2185
- WLN: GVN2&2
- N,N-Diethylaminoformyl chloride N,N-Diethylchloroformamide
- diethyl carbamylchloride
- EN300-20040
- A842470
- 88-10-8
- SCHEMBL134714
- diethylcarbamyl choride
- Diethyl carbamoyl chloride
- diethyl carbamyl chloride
- Diethylcarbamoyl chloride, 97%
- NCGC00357102-01
- NSC223067
- W-100419
- NSC512306
- HSDB 2657
- diethylcarbamylchloride
- AKOS000121213
- NSC 223067
- Diethylcarbamic chloride #
- N,N-diethyl carbamoyl chloride
- DTXCID1031171
- AMY25807
- OFCCYDUUBNUJIB-UHFFFAOYSA-
- N,N-diethyl chloroformamide
- CS-0128815
- D0482
- NSC-223067
- DIETHYLCARBAMYL CHLORIDE [HSDB]
- MFCD00000636
- Q26840750
- Chloroformic acid diethylamide
- LS-50842
- Carbamic chloride, diethyl- (9CI)
- Carbamoyl chloride, diethyl- (6CI, 7CI, 8CI)
- N,N-Diethylcarbamic chloride (ACI)
- N,NDiethylchloroformamide
- Carbamoyl chloride, diethyl
- LS-13060
- Carbamidoyl chloride, diethyl
- Carbamic chloride, diethyl
- DB-002697
- NS00020896
- 4-04-00-00379 (Beilstein Handbook Reference)
- N,NDiethylcarbamoyl chloride
-
- MDL: MFCD00000636
- Inchi: 1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
- InChI Key: OFCCYDUUBNUJIB-UHFFFAOYSA-N
- SMILES: O=C(N(CC)CC)Cl
- BRN: 0506687
Computed Properties
- Exact Mass: 135.04500
- Monoisotopic Mass: 135.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: Light yellow irritating oily liquid.
- Density: 1.07 g/mL at 25 °C(lit.)
- Melting Point: −32 °C (lit.)
- Boiling Point: 117-123 °C/133 mmHg(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.451(lit.)
- Water Partition Coefficient: hydrolysis
- PSA: 20.31000
- LogP: 1.68700
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
Diethylcarbamyl chloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H332,H335,H351
- Warning Statement: P261,P281,P305+P351+P338
- Hazardous Material transportation number:UN 3265 8/PG 3
- WGK Germany:1
- Hazard Category Code: 20/22-36/37/38-40
- Safety Instruction: S26-S36/37
- RTECS:FD4025000
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:II
- Risk Phrases:R20/22; R36/37/38; R40
- HazardClass:8
- PackingGroup:Ⅲ
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C(BD105592)
Diethylcarbamyl chloride Customs Data
- HS CODE:2903199000
- Customs Data:
China Customs Code:
2903199000Overview:
2903199000 Saturated chlorinated derivatives of other acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903199000 other saturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Diethylcarbamyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050653-1g |
Diethylcarbamyl chloride |
88-10-8 | >98.0%(GC)(T) | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 050653-25g |
Diethylcarbamyl chloride |
88-10-8 | >98.0%(GC)(T) | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 050653-100g |
Diethylcarbamyl chloride |
88-10-8 | >98.0%(GC)(T) | 100g |
£32.00 | 2022-03-01 | |
| Fluorochem | 050653-500g |
Diethylcarbamyl chloride |
88-10-8 | >98.0%(GC)(T) | 500g |
£84.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108033-100g |
Diethylcarbamyl chloride |
88-10-8 | 98% | 100g |
¥269.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108033-25g |
Diethylcarbamyl chloride |
88-10-8 | 98% | 25g |
¥92.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108033-500g |
Diethylcarbamyl chloride |
88-10-8 | 98% | 500g |
¥1099.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017577-100g |
Diethylcarbamyl chloride |
88-10-8 | 98% | 100g |
¥242 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017577-25g |
Diethylcarbamyl chloride |
88-10-8 | 98% | 25g |
¥79 | 2024-05-21 | |
| ChemScence | CS-0128815-500g |
Diethylcarbamic chloride |
88-10-8 | 99.69% | 500g |
$90.0 | 2022-04-01 |
Diethylcarbamyl chloride Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: Carbon tetrachloride ; 25 °C; 6 h, reflux
Production Method 7
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 2 - 3 h
Production Method 9
1.2 Reagents: Chlorine ; 170 min, rt
Production Method 10
1.2 Solvents: Dichloromethane ; < 0 °C; 0 °C → rt; 6 - 8 h, rt
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
1.2 Solvents: Carbon tetrachloride ; 25 °C; 6 h, reflux
Diethylcarbamyl chloride Raw materials
- 3-Methylpyrazole
- S-Methyl N,N-Diethylthiocarbamate
- Carbamic acid,N,N-diethyl-, ethyl ester
- Disulfiram
- S-chloro chloromethanethioate
- 1-DIAZIRIDINECARBOXAMIDE, N,N-DIETHYL-3,3-DIMETHYL-
Diethylcarbamyl chloride Preparation Products
Diethylcarbamyl chloride Suppliers
Diethylcarbamyl chloride Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Diethylcarbamyl chloride
Diethylcarbamyl chloride and CAS No. 88-10-8: Applications and Research Developments
Diethylcarbamyl chloride, a compound with the chemical formula C4H7ClNO and CAS number 88-10-8, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its reactive carbamyl group, has garnered considerable attention due to its versatile applications in the development of various chemical entities.
The primary utility of Diethylcarbamyl chloride lies in its role as a precursor in the synthesis of carbamates and ureas, which are pivotal in medicinal chemistry. Its reactivity allows for the formation of amide bonds, making it an invaluable tool in the construction of complex molecular frameworks. Recent advancements in synthetic methodologies have highlighted its importance in facilitating high-yielding reactions, particularly in the context of drug discovery.
In the realm of pharmaceutical research, CAS No. 88-10-8 has been extensively studied for its potential applications in the development of bioactive molecules. The compound’s ability to undergo nucleophilic substitution reactions has enabled researchers to design novel derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its efficacy in synthesizing potent inhibitors targeting various biological pathways.
One notable area of research involves the use of Diethylcarbamyl chloride in the development of antiviral agents. The structural flexibility of this compound allows for the creation of derivatives that can interact with viral enzymes, thereby inhibiting replication. Recent publications have reported promising results from preclinical trials using such derivatives, suggesting their potential as therapeutic candidates against emerging viral strains.
The compound’s significance extends beyond pharmaceuticals into agrochemical applications. Researchers have explored its use in synthesizing herbicides and pesticides by leveraging its reactivity to form stable complexes with active ingredients. These complexes enhance the efficacy and environmental compatibility of agrochemical formulations, addressing critical challenges in modern agriculture.
From a synthetic chemistry perspective, Diethylcarbamyl chloride has been instrumental in developing novel catalytic systems. Its incorporation into multi-component reactions has led to innovative approaches for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The compound’s role as a building block has thus contributed significantly to the expansion of synthetic possibilities in organic chemistry.
The safety and handling of Diethylcarbamyl chloride are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulatory frameworks, proper protocols must be followed to ensure safe usage. This includes adequate ventilation, personal protective equipment, and adherence to good laboratory practices (GLP). These measures are essential to mitigate any potential risks associated with its handling.
In conclusion, Diethylcarbamyl chloride (CAS No. 88-10-8) remains a cornerstone in synthetic chemistry and pharmaceutical research due to its versatile reactivity and broad applicability. The ongoing exploration of its derivatives continues to yield novel compounds with significant therapeutic potential. As research progresses, the compound’s role is expected to expand further, reinforcing its importance in advancing chemical science and drug development.
88-10-8 (Diethylcarbamyl chloride) Related Products
- 62899-72-3(Carbamic chloride, bis(2-bromoethyl)-)
- 51493-02-8(N-methyl-N-propylcarbamoyl chloride)
- 2998-56-3(N,N-Bis(2-chloroethyl)carbamoyl Chloride)
- 55112-42-0(4-Methyl-1-piperazinecarbonyl chloride hydrochloride)
- 39539-66-7(4-Methylpiperazine-1-carbonyl chloride)
- 42252-34-6(N-Ethyl-N-methylcarbamoyl chloride)
- 62179-52-6(Carbamic chloride, (chloromethyl)ethyl-)
- 38952-42-0(N,N-bis(2-methylpropyl)carbamoyl chloride)
- 27086-19-7(N,N-di-n-Propylcarbamoyl chloride)
- 25761-72-2(Carbamic chloride,N,N-di-2-propen-1-yl-)